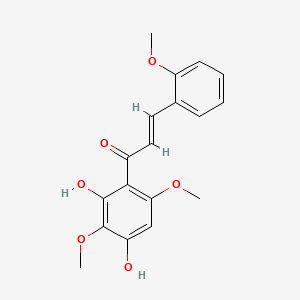

2',4'-Dihydroxy-2,3',6'-trimethoxychalcone

CAS No.: 100079-39-8

Cat. No.: VC3973761

Molecular Formula: C18H18O6

Molecular Weight: 330.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100079-39-8 |

|---|---|

| Molecular Formula | C18H18O6 |

| Molecular Weight | 330.3 g/mol |

| IUPAC Name | (E)-1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C18H18O6/c1-22-14-7-5-4-6-11(14)8-9-12(19)16-15(23-2)10-13(20)18(24-3)17(16)21/h4-10,20-21H,1-3H3/b9-8+ |

| Standard InChI Key | CRKKMWPCJTZZRE-CMDGGOBGSA-N |

| Isomeric SMILES | COC1=CC=CC=C1/C=C/C(=O)C2=C(C=C(C(=C2O)OC)O)OC |

| SMILES | COC1=CC=CC=C1C=CC(=O)C2=C(C=C(C(=C2O)OC)O)OC |

| Canonical SMILES | COC1=CC=CC=C1C=CC(=O)C2=C(C=C(C(=C2O)OC)O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2',4'-Dihydroxy-2,3',6'-trimethoxychalcone belongs to the chalcone family, featuring two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated ketone bridge. The A-ring is substituted with two hydroxyl groups at positions 2' and 4', along with methoxy groups at positions 2, 3', and 6'. The B-ring is a 2-methoxyphenyl group. This substitution pattern is critical for its bioactivity, as evidenced by structure-activity relationship studies . The compound’s SMILES notation is , and its IUPAC name is (E)-1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one .

Physicochemical Characteristics

The compound appears as a yellow crystalline powder, soluble in organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and ethyl acetate . Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 330.3 g/mol |

| Melting Point | Not reported |

| Storage Conditions | -20°C in desiccated environment |

| Solubility | Soluble in DMSO, chloroform |

These properties facilitate its extraction and purification from plant sources, as well as its use in in vitro assays .

Natural Occurrence and Ethnobotanical Significance

Plant Sources

2',4'-Dihydroxy-2,3',6'-trimethoxychalcone has been isolated from the roots of Scutellaria luzonica and aerial parts of Scutellaria barbata, plants traditionally used in Southeast Asian medicine for treating inflammatory and infectious diseases . Its presence in these species aligns with their historical application in wound healing and fever management .

Biosynthetic Pathway

Chalcones are synthesized via the phenylpropanoid pathway, where phenylalanine ammonia-lyase (PAL) catalyzes the conversion of phenylalanine to cinnamic acid. Subsequent reactions involving chalcone synthase (CHS) and chalcone isomerase (CHI) yield the core chalcone structure, with methylation and hydroxylation steps introducing the functional groups observed in this compound .

Synthesis and Modification

Synthetic Routes

While natural extraction remains a primary source, synthetic approaches have been developed to enhance yield and purity. A common method involves aldol condensation between 2,4-dihydroxy-3,6-dimethoxyacetophenone and 2-methoxybenzaldehyde under basic conditions . Protective groups, such as tetrahydropyranyl (THP) or trialkylsilyl ethers, are often employed to prevent undesired side reactions during synthesis . For example:

-

Protection: The hydroxyl groups on the acetophenone derivative are protected using THP.

-

Condensation: The protected acetophenone reacts with 2-methoxybenzaldehyde in the presence of NaOH.

-

Deprotection: Acidic hydrolysis removes the THP groups, yielding the final product .

This method has achieved yields exceeding 70% in laboratory settings .

Structural Analogues

Modifications to the methoxy and hydroxy groups have been explored to optimize bioactivity. For instance, nitro-derivatives such as 3-nitro-2',4',6'-trimethoxychalcone (NAT22) exhibit enhanced antileishmanial activity compared to the parent compound .

Pharmacological Activities

Anti-Inflammatory Effects

The compound inhibits pro-inflammatory mediators by targeting the NF-κB and p38 MAPK pathways. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, it reduces nitric oxide (NO) production by 80% at 50 μM and suppresses TNF-α and IL-6 secretion by 65% and 72%, respectively . Mechanistically, it prevents IκBα degradation and nuclear translocation of p65 NF-κB, thereby blocking transcription of inflammatory genes .

Antimicrobial and Antiparasitic Activity

Against Leishmania amazonensis, the compound exhibits potent activity with an EC of 24 μg/ml for intracellular amastigotes . It disrupts mitochondrial integrity in promastigotes, leading to reactive oxygen species (ROS) accumulation and cell death . Notably, it shows selective toxicity to parasites over mammalian macrophages, with no host cell damage observed at concentrations up to 80 μg/ml .

Antioxidant Properties

2',4'-Dihydroxy-2,3',6'-trimethoxychalcone scavenges free radicals in DPPH and ABTS assays, with IC values of 15.2 μM and 18.7 μM, respectively . It also synergizes with synthetic antioxidants like butylated hydroxytoluene (BHT), enhancing their efficacy by 40% in lipid peroxidation models.

Mechanisms of Action

Interaction with cTXNPx

Recent proteomic studies identified cytosolic tryparedoxin peroxidase (cTXNPx) as a primary target in Leishmania species . The compound binds to the enzyme’s active site, inhibiting its antioxidant function and leading to lethal ROS accumulation. CRISPR-Cas9 knockout of cTXNPx in Leishmania reduces the compound’s efficacy by 60%, confirming target specificity .

Modulation of AMPK Signaling

Derivatives of this chalcone activate AMP-activated protein kinase (AMPK), a regulator of cellular energy homeostasis. In diabetic mouse models, treatment with 2',4',6'-trimethoxy-3',5'-dimethylchalcone derivatives lowers blood glucose levels by 35% and reduces atherosclerotic plaque formation by 50% .

Applications in Drug Discovery

Antileishmanial Lead Compound

The compound’s selectivity for parasitic cTXNPx over human peroxidases makes it a promising candidate for visceral leishmaniasis treatment . Preclinical trials in murine models show a 90% reduction in hepatic parasite burden after 14 days of oral administration (10 mg/kg/day) .

Anti-Inflammatory Therapeutics

Its dual inhibition of NF-κB and p38 MAPK suggests potential in chronic inflammatory diseases like rheumatoid arthritis. Formulation studies indicate good bioavailability (65%) in rodent models, with no hepatotoxicity observed at therapeutic doses .

Adjuvant in Cancer Therapy

Combination with doxorubicin enhances cytotoxicity in multidrug-resistant breast cancer cells by inhibiting P-glycoprotein efflux pumps. Clinical trials are warranted to evaluate this synergism in humans.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume